molecular formula C12H13N5O4 B2690914 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034364-52-6

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2690914
CAS No.: 2034364-52-6
M. Wt: 291.267
InChI Key: CFWLBKZYMJYSQL-UHFFFAOYSA-N
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Description

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a complex structure combining pyridazine and imidazolidine motifs, which are of significant interest in medicinal chemistry and drug discovery. Pyridazine derivatives are a family of very important compounds due to their diverse biological activities . The specific applications and mechanism of action for this research compound are not fully characterized and require further investigation by qualified researchers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-15-9(18)3-2-8(14-15)11(20)16-5-7(6-16)17-10(19)4-13-12(17)21/h2-3,7H,4-6H2,1H3,(H,13,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWLBKZYMJYSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating multiple heterocyclic rings and functional groups that may contribute to its biological activity. The molecular formula is C13H14N4O3C_{13}H_{14}N_4O_3 with a molecular weight of approximately 270.28 g/mol.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives containing the imidazolidine and pyridazine moieties can inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties through the modulation of pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain derivatives have shown promise in inhibiting bacterial growth.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Cell Cycle Arrest : It has been reported that certain derivatives induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that compounds with similar structures can modulate ROS levels, which is crucial in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MDA-MB-231 and KCL-22 cell lines
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEffective against specific bacterial strains

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of related compounds on various cancer cell lines including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer). The results indicated that certain derivatives demonstrated significant cytotoxicity with IC50 values ranging from 6.3 µM to 12.3 µM across different cell lines, suggesting strong anticancer properties.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound could significantly reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories: pyridazine derivatives and imidazolidinedione-containing molecules.

Table 1: Structural and Functional Comparison

Compound Name/Class Key Features Pharmacological Relevance (Inferred)
Target Compound Pyridazine + imidazolidinedione + azetidine; methyl and carbonyl substituents Potential enzyme inhibition (e.g., kinase)
3-Amino-6-arylpyridazines () Aryl-substituted pyridazine core; amino group at position 3 Anticancer, antimicrobial activities reported
Imidazolidinedione derivatives Cyclic ureas; hydrogen-bonding capacity Antidiabetic, CNS-targeting agents

Physicochemical Properties

  • Aromaticity: Unlike 3-amino-6-arylpyridazines, the target compound lacks extended aromatic systems, which may reduce DNA intercalation but improve selectivity for enzyme targets.

Pharmacological Potential

  • Target Compound: The imidazolidinedione moiety is associated with kinase inhibition (e.g., glycogen synthase kinase-3β), while the azetidine ring may enhance metabolic stability. No direct pharmacological data is available in the provided evidence.
  • 3-Amino-6-arylpyridazines: Demonstrated antitumor activity in preclinical models, likely due to aryl group-mediated interactions with cellular targets .

Research Findings and Limitations

  • Structural Insights : The azetidine ring in the target compound introduces conformational rigidity, which could optimize binding to enzyme active sites. This contrasts with flexible alkyl chains in other pyridazine derivatives.
  • Knowledge Gaps: No direct pharmacokinetic or toxicity data for the target compound exists in the provided evidence. Comparative studies with analogs (e.g., substitution of azetidine with piperidine) are needed to validate structure-activity relationships.

Q & A

Basic Question

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.5–3.0 ppm; carbonyls at δ 160–180 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the azetidine ring and confirms intramolecular hydrogen bonding in the imidazolidinedione moiety .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ with <5 ppm error) .
    Methodological Note : Use deuterated DMSO for NMR to solubilize polar intermediates .

How can contradictory NMR data from different studies be resolved?

Advanced Question
Discrepancies may stem from tautomerism (e.g., keto-enol equilibria in dihydropyridazine) or solvent effects. Solutions:

  • Variable-temperature NMR : Monitor signal splitting to identify dynamic equilibria .
  • Comparative analysis : Replicate reported conditions (e.g., solvent, concentration) to isolate experimental variables .
  • DFT calculations : Predict chemical shifts for tautomeric forms and cross-validate with experimental data .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Question

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or HPLC-monitored protocols .
  • Cell viability assays : Assess cytotoxicity via MTT or resazurin in relevant cell lines (e.g., cancer, microbial) .
  • Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    Methodological Tip : Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

How should researchers design studies to determine the compound’s mechanism of action at the molecular level?

Advanced Question

  • Computational docking : Model interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
  • Site-directed mutagenesis : Validate binding residues by mutating key amino acids and measuring activity loss .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., fluorophenyl, methyl groups) to identify critical pharmacophores .

How can the compound’s stability under physiological conditions be systematically assessed?

Basic Question

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–80°C), and UV light .
  • HPLC monitoring : Track degradation products using C18 columns and gradient elution (ACN/water + 0.1% TFA) .
  • Mass spectrometry : Identify hydrolyzed or oxidized derivatives (e.g., imidazolidinedione ring opening) .

What strategies improve metabolic stability for in vivo applications?

Advanced Question

  • Deuteration : Replace labile hydrogens (e.g., α to carbonyl groups) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., imidazolidinedione NH) with ester promoieties for enhanced bioavailability .
  • Structural analogs : Introduce electron-withdrawing substituents (e.g., fluorine) to reduce oxidative metabolism .

Which computational methods are recommended for modeling the compound’s interactions with biological targets?

Basic Question

  • Molecular docking : Use Schrödinger Glide or AutoDock to predict binding poses .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at active sites (e.g., charge transfer in enzyme inhibition) .

How can researchers validate computational docking predictions experimentally?

Advanced Question

  • Crystallographic validation : Co-crystallize the compound with the target protein and compare poses with docking results .
  • Competitive binding assays : Use fluorescent probes (e.g., ANS) displaced by the compound to confirm binding sites .
  • Alanine scanning mutagenesis : Mutate residues predicted to interact and measure changes in IC₅₀ values .

Table 1. Comparison of Synthetic Methods for Dihydropyridazine Derivatives

MethodCatalyst/ReagentYield (%)Key Reference
Metal carbonyl rearrangementFe(CO)₅45–60
Pd-catalyzed cross-couplingPd(PPh₃)₄70–85
Azetidine functionalizationEDC/HOBt50–65

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